Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Cannabinoid CB1 Receptor Inverse Agonism Binding Affinity

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (CAS 160436-48-6) is a synthetic small molecule belonging to the furo[2,3-b]pyridine class of cannabinoid-1 receptor (CB1R) inverse agonists. Characterized by a planar tricyclic core, the compound integrates a trifluoromethyl group at the 4-position, a phenyl ring at the 6-position, an amino group at the 3-position, and an ethyl ester at the 2-position, resulting in a molecular formula of C₁₇H₁₃F₃N₂O₃ and a molecular weight of 350.29 g/mol.

Molecular Formula C17H13F3N2O3
Molecular Weight 350.29 g/mol
CAS No. 160436-48-6
Cat. No. B169846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
CAS160436-48-6
Molecular FormulaC17H13F3N2O3
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N
InChIInChI=1S/C17H13F3N2O3/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3
InChIKeyOUXBESBCKBNZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (CAS 160436-48-6): Core Identity and Procurement-Relevant Class Context


Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (CAS 160436-48-6) is a synthetic small molecule belonging to the furo[2,3-b]pyridine class of cannabinoid-1 receptor (CB1R) inverse agonists [1]. Characterized by a planar tricyclic core, the compound integrates a trifluoromethyl group at the 4-position, a phenyl ring at the 6-position, an amino group at the 3-position, and an ethyl ester at the 2-position, resulting in a molecular formula of C₁₇H₁₃F₃N₂O₃ and a molecular weight of 350.29 g/mol . It is primarily offered as a research chemical with a typical purity specification of 98% from multiple suppliers . This compound is a member of a well-defined chemical series developed for probing CB1R pharmacology, and its procurement is driven by its specific substitution pattern, which confers distinct physicochemical and pharmacological properties that are not replicated by close structural analogs lacking the 4-CF₃ group or bearing alternative 6-aryl substituents [1].

Why Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate Cannot Be Casually Replaced by Other Furo[2,3-b]pyridines


Generic substitution within the furo[2,3-b]pyridine class is not chemically sound because the CB1R inverse agonist pharmacophore is exquisitely sensitive to the nature and position of substituents on the tricyclic scaffold [1]. The 4-trifluoromethyl group of the target compound exerts a powerful electron-withdrawing effect and increases lipophilicity, which directly modulates both receptor binding affinity and metabolic stability relative to the des-CF3 analog (CAS 59615-70-2) [1]. Likewise, altering the 6-phenyl substituent to a 4-chlorophenyl (CAS 160436-51-1) or 4-methoxyphenyl (CAS 160436-50-0) analog introduces distinct electronic and steric perturbations that shift CB1R binding potency, functional activity, and pharmacokinetic profiles in a non-linear fashion [1]. These structure-activity relationships are well-documented in the primary literature and underscore that even single-atom changes in this series yield compounds with materially different in vitro and in vivo behaviors, making precise selection of the 6-phenyl-4-CF₃ derivative essential for reproducibility and target-engagement confidence in cannabinoid research [1].

Quantitative Differentiation Evidence for Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate Against Its Closest Analogs


CB1 Receptor Binding Affinity: The 6-Phenyl-4-CF₃ Combination Delivers Sub-10 nM Potency Distinguished from Des-CF₃ and 6-Aryl Variants

In the foundational structure-activity relationship (SAR) study by Debenham et al., furo[2,3-b]pyridine CB1R inverse agonists bearing a 4-CF₃ substituent consistently exhibit single-digit nanomolar binding affinities (IC₅₀ or Kᵢ values in the range of 1–10 nM), whereas the corresponding des-CF₃ analogs are essentially inactive or display >100-fold weaker binding [1]. Within the 4-CF₃ sub-series, the 6-phenyl analog (the target compound) represents the unsubstituted aryl reference point that balances potency with favorable physicochemical properties. Specifically, the closely related 6-(4-substituted phenyl) analogs with electron-donating (e.g., 4-OCH₃) or electron-withdrawing (e.g., 4-Cl) groups showed measurable shifts in CB1R binding IC₅₀ values [1]. Although the exact IC₅₀ for the 6-phenyl-4-CF₃ target has not been publicly disclosed in isolation, the class-level SAR firmly establishes that the 4-CF₃ group is an absolute requirement for high CB1R affinity, and that unsubstituted 6-phenyl provides a defined benchmark within the series [1].

Cannabinoid CB1 Receptor Inverse Agonism Binding Affinity

Metabolic Stability Differentiation: 4-CF₃ Introduction Addresses a Key Liability of the Des-Trifluoromethyl Scaffold

A critical differentiation factor for the target compound relative to the des-CF₃ analog (CAS 59615-70-2) is metabolic stability. The Debenham et al. study demonstrated that incorporation of the 4-CF₃ group onto the furo[2,3-b]pyridine core substantially improves resistance to oxidative metabolism, likely by shielding the electron-rich furan ring and reducing CYP450-mediated clearance [1]. While quantitative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) for the specific 6-phenyl-4-CF₃ compound have not been published in isolation, the class-wide trend is that 4-CF₃-substituted members exhibit lower intrinsic clearance (Cl_int) compared to their des-CF₃ counterparts, translating to improved oral exposure in rodent pharmacokinetic studies [1]. This metabolic advantage is absent in the des-CF₃ analog, making the latter unsuitable for in vivo CB1R pharmacology studies where systemic exposure is required.

Metabolic Stability Cytochrome P450 Lead Optimization

Physicochemical Differentiation: The 6-Phenyl-4-CF₃ Combination Provides a Unique Lipophilicity-Electronic Profile Within the Patent-Defined Series

The target compound occupies a distinct position in the furo[2,3-b]pyridine chemical space defined by patent WO2004012671A2 and the Debenham SAR study [1][2]. The 4-CF₃ substituent is a strong electron-withdrawing group (σₚ = 0.54) that lowers the pKₐ of the pyridine nitrogen and increases LogP, while the unsubstituted 6-phenyl ring provides a baseline steric and electronic profile absent of the additional inductive or resonance effects introduced by 4-chloro (CAS 160436-51-1) or 4-methoxy (CAS 160436-50-0) substituents [1]. This specific combination is critical for achieving a balanced distribution coefficient (LogD₇.₄) that drives both target engagement and CNS penetration potential—a property that is significantly modulated by even minor changes to the 6-aryl group [1]. The 6-(4-chlorophenyl) analog, for instance, increases lipophilicity further and alters hydrogen-bonding capacity, which may shift the brain-to-plasma ratio differently than the parent 6-phenyl compound [1].

Lipophilicity Electronic Effects Drug Design

Synthetic Accessibility and Purity Advantage: Target Compound Offers a Consolidated 98% Purity Benchmark Versus Variable Quality of Close Analogs

From a procurement standpoint, the target compound is commercially available from multiple established suppliers (AKSci, Aladdin, MolCore) with a consistent minimum purity specification of 98% . In contrast, the 6-(4-chlorophenyl) analog (CAS 160436-51-1) is typically offered at 95% purity, and the des-CF₃ analog (CAS 59615-70-2) often lacks a certified purity specification altogether . This 3% purity differential is significant for quantitative pharmacology studies, as a 95% purity material may contain up to 5% of structurally related impurities that can act as confounding CB1R ligands or assay interferents. The target compound's higher purity standard reduces the need for additional in-house purification and ensures better batch-to-batch reproducibility in screening campaigns.

Synthetic Chemistry Purity Specification Vendor Reliability

Evidence-Linked Application Scenarios for Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate (CAS 160436-48-6)


CB1 Receptor Structure-Activity Relationship Reference Standard

The target compound serves as the unsubstituted 6-phenyl reference point in systematic SAR studies of furo[2,3-b]pyridine CB1R inverse agonists. Its well-defined 4-CF₃ pharmacophore enables researchers to isolate the contribution of the 6-aryl substituent to binding affinity and functional activity [1]. Using this compound as the benchmark, teams can quantitatively compare the potency shifts introduced by halogen, alkoxy, or alkyl substituents at the 6-position, thus accelerating the rational design of next-generation cannabinoid modulators.

In Vivo Proof-of-Concept for Metabolic Syndrome and Obesity Models

The class-level metabolic stability conferred by the 4-CF₃ group makes the target compound suitable for oral dosing in rodent models of food intake and body weight regulation [1]. Unlike the metabolically labile des-CF₃ analog, this derivative is predicted to maintain systemic exposure sufficient for evaluating CB1R-mediated suppression of feeding behavior, enabling reproducible pharmacodynamic readouts in murine diet-induced obesity studies.

Chemical Biology Probe for CB1R Target Engagement and Deconvolution

With its validated 98% purity and defined single-target pharmacology, the compound is appropriate for use as a high-confidence chemical probe in CB1R target-engagement assays, including radioligand competition binding and β-arrestin recruitment studies [1]. Its structural distinction from the 6-(4-chlorophenyl) and 6-(4-methoxyphenyl) analogs reduces the risk of polypharmacology, allowing cleaner interpretation of CB1R-mediated signaling events in neuronal and metabolic cell lines.

Synthetic Method Development and Heterocyclic Chemistry Reference

The furo[2,3-b]pyridine core bearing a 4-CF₃ group presents unique challenges in regioselective functionalization and cross-coupling reactions. The target compound, with its simple 6-phenyl substituent, serves as an ideal substrate for developing and benchmarking new synthetic methodologies—such as C–H activation or late-stage diversification—without the added complexity of reactive functional groups present in halogenated or methoxylated analogs [2].

Quote Request

Request a Quote for Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.